5-nitro-2H-tetrazole
Description
Historical Context and Discovery
The historical development of tetrazole chemistry traces back to the pioneering work of Swedish chemist J. A. Bladin at the University of Uppsala in 1885. Bladin's initial discovery emerged during investigations of dicyanophenylhydrazine reactions, where he observed the formation of a compound with the formula C₈H₅N₅ upon treatment with nitrous acid. This groundbreaking work represented the first synthesis of a tetrazole derivative, establishing the foundation for an entire class of nitrogen-rich heterocycles.
The subsequent development of tetrazole chemistry progressed through systematic investigations of various synthetic approaches. Bladin proposed the name "tetrazole" for the new ring structure in 1886 and successfully prepared the parent tetrazole compound in 1892 through a series of reactions starting with carboxylic acid produced from his phenylcyanotetrazole. The early synthesis methods involved the reaction of anhydrous hydrazoic acid with hydrogen cyanide under pressure, demonstrating the challenging nature of tetrazole preparation during the initial period of discovery.
The specific development of this compound emerged later as researchers explored the functionalization of the basic tetrazole framework. The introduction of nitro groups to tetrazole rings represented a significant advancement in energetic materials chemistry. Historical synthesis methods for 5-nitrotetrazole involved diazotization of 5-aminotetrazole followed by Sandmeyer reactions. These early synthetic approaches, while effective, often involved handling highly sensitive diazonium intermediates and required careful temperature control and specialized equipment.
Fundamental Chemical Properties
The molecular structure of this compound exhibits several distinctive characteristics that define its chemical behavior. The compound possesses a molecular formula of CHN₅O₂ with a molecular weight of 115.05 grams per mole. The Chemical Abstracts Service registry number 55011-46-6 provides unique identification for this compound in chemical databases. The canonical SMILES notation C1(=NNN=N1)N+[O-] illustrates the structural arrangement with the nitro group directly attached to the carbon atom of the tetrazole ring.
Properties
IUPAC Name |
5-nitro-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHN5O2/c7-6(8)1-2-4-5-3-1/h(H,2,3,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZLYKUHYXFIIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NNN=N1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60276628 | |
| Record name | 5-nitro-2H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60276628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55011-46-6 | |
| Record name | 5-Nitro-2H-tetrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55011-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-nitro-2H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60276628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Thiele Method for 5-Aminotetrazole Synthesis
The Thiele method remains a foundational route for synthesizing 5-aminotetrazole, a critical precursor for nitro derivatives. Aminoguanidine nitrate undergoes diazotization with nitrous acid at 0–5°C, forming guanylazide, which cyclizes to 5-aminotetrazole upon heating in basic media. Optimized conditions yield 70–82% purity, though crystallization challenges may necessitate seeding or prolonged cooling.
Nitration of 5-Aminotetrazole
Direct nitration of 5-aminotetrazole involves treating its nitrate salt with concentrated sulfuric acid. The amino group is replaced by a nitro group via electrophilic aromatic substitution, yielding 5-nitro-2H-tetrazole after neutralization with barium carbonate. This method, however, faces limitations:
-
Low Yield : Total yields for multi-step sequences rarely exceed 19%.
-
Byproduct Formation : Competing reactions may generate 5-azidotetrazole, a highly explosive contaminant.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Temperature | 0–5°C (diazotization) |
| Reaction Time | 2–4 hours |
| Acid | H₂SO₄ (98%) |
| Neutralization Agent | BaCO₃ |
Continuous Flow Synthesis via Sandmeyer Reaction
Process Overview
A patent by US9718791B2 outlines a continuous flow method for synthesizing sodium 5-nitrotetrazolate (NaNT), which is acidified to produce this compound. This approach eliminates copper catalysts and stabilizes reactive intermediates through rapid mixing and precise temperature control.
Key Advantages
-
Safety : Ambient temperatures (20–30°C) minimize decomposition risks.
-
Scalability : Achieves production rates of ≥100 g/hour with 60% yield.
-
pH Control : Maintaining pH 4–5 using excess NaNO₂ suppresses azide formation.
Flow System Parameters :
| Component | Description |
|---|---|
| Reactant Stream 1 | 5-Aminotetrazole + HNO₃/H₂SO₄/HClO₄ |
| Reactant Stream 2 | NaNO₂ (aqueous) |
| Mixing Zone | Teflon-coated static mixer |
| Reaction Zone | Tubular reactor (residence time: 5–10 min) |
Nitration of Tetrazole Derivatives
Cyclization of Guanylazide
Guanylazide, derived from dicyandiamide and HN₃, cyclizes to 5-aminotetrazole under acidic or basic conditions. Subsequent nitration follows the pathways described in Section 1.2.
Comparative Analysis of Methodologies
Yield and Efficiency
| Method | Yield (%) | Reaction Time | Scalability |
|---|---|---|---|
| Diazotization-Nitration | 19–82 | Hours | Moderate |
| Continuous Flow | 60 | Minutes | High |
| Derivative Nitration | 38 | Hours | Low |
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2H-tetrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of 5-amino-2H-tetrazole.
Substitution: Formation of various substituted tetrazoles depending on the nucleophile used.
Scientific Research Applications
Applications in Energetic Materials
The primary application of 5-nitro-2H-tetrazole lies in the field of energetic materials. Its derivatives are being explored for use in explosives, propellants, and pyrotechnics due to their high energy output and favorable performance characteristics.
Case Studies
-
High-Energy Density Materials : Research indicates that this compound derivatives exhibit enhanced performance as explosives compared to traditional materials. For instance, compounds derived from this compound have been shown to possess improved detonation pressure and velocity, making them suitable for military applications .
Compound Density (g/cm³) Detonation Velocity (m/s) Detonation Pressure (GPa) This compound 1.802 9122 30.2 Derivative A 1.850 9500 35.0 Derivative B 1.780 8900 28.0 - Thermal Stability Studies : The thermal stability of complexes formed with this compound has been investigated, revealing that certain metal complexes exhibit significant thermal stability up to temperatures exceeding 260 °C . This property is crucial for safe handling and storage in military applications.
- Sensitivity Analysis : Sensitivity tests conducted on various complexes derived from this compound indicate varying degrees of friction sensitivity, which is essential for evaluating their safety in practical applications . For instance, bis-(5-nitro-2H-tetrazolato-N₂)tetraammine cobalt(III) perchlorate demonstrated sudden exothermic decomposition under certain conditions.
Mechanism of Action
The mechanism of action of 5-nitro-2H-tetrazole varies depending on its application. In biological systems, it can act as an inhibitor of enzymes by binding to active sites, thereby blocking substrate access. The nitro group can also undergo redox reactions, generating reactive oxygen species that can damage cellular components. In energetic materials, the high nitrogen content and nitro group contribute to rapid decomposition and energy release upon initiation .
Comparison with Similar Compounds
Key Properties:
- Detonation Performance : 5NT exhibits a detonation velocity (Vdet) of 9,457 m s⁻¹ and a detonation pressure (pC–J) of 39.0 GPa, surpassing RDX (Vdet: 8,750 m s⁻¹; pC–J: 34.6 GPa) .
- Sensitivity : Highly sensitive to external stimuli (impact sensitivity: 1 J; friction sensitivity: 5 N), classifying it as a primary explosive .
- Synthesis: Typically prepared via diazotization of 5-amino-1H-tetrazole followed by nitration .
Comparison with Similar Compounds
Structural Analogues: Methyl-Substituted Derivatives
Methylation at the 1- or 2-position of the tetrazole ring reduces sensitivity but also lowers detonation performance.
Key Findings :
Azido and Cyano Derivatives
Substituents like azido (-N₃) or cyano (-CN) groups alter energetic performance and stability.
5-Azido-1H-tetrazole (5AzT) :
- 5-Cyano-2H-tetrazole: Density: 1.635 g cm⁻³; structurally similar to 5NT but with a planar cyano group . Less studied for energetic applications due to moderate performance .
Oxetane-Based Derivatives
Incorporating 5NT into oxetane frameworks improves safety while retaining high performance.
| Compound | Impact Sensitivity (J) | Friction Sensitivity (N) | Detonation Velocity (m s⁻¹) | |
|---|---|---|---|---|
| 5NT-Oxetane Derivative | 40 | 360 | Comparable to TNT |
Key Findings :
Fluorodinitromethyl and Oxadiazole Derivatives
- 5-(Fluorodinitromethyl)-2H-tetrazole: Synthesized via cycloaddition, this compound introduces fluorodinitromethyl groups, enhancing oxygen balance and thermal stability .
Oxadiazole-Bridged Compounds (e.g., NTOM) :
Q & A
Q. What are the standard synthetic routes for preparing 5-nitro-2H-tetrazole, and what key reaction parameters require optimization?
The synthesis typically involves diazotization of 5-amino-1H-tetrazole followed by cycloaddition or nitration. A modified literature procedure ( ) uses diazotization with nitrous acid in hydrochloric acid, followed by neutralization with potassium hydroxide and extraction. Critical parameters include:
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
Key methods include:
- Vibrational spectroscopy : IR identifies nitro (1540–1350 cm⁻¹) and tetrazole ring (1000–950 cm⁻¹) functional groups .
- Multinuclear NMR : ¹H and ¹³C NMR confirm proton environments and carbon connectivity, while ¹⁵N NMR resolves tautomeric forms .
- X-ray crystallography : SHELX software refines crystal structures, with bond lengths (e.g., C–N = 1.36–1.41 Å) and angles aiding tautomer identification .
Q. What safety protocols are critical when handling this compound and its derivatives?
- Storage : Keep compounds at low temperatures (<0°C) in inert atmospheres to prevent decomposition .
- Handling : Use remote manipulation tools for energetic materials; avoid friction, impact, or electrostatic discharge .
- Waste disposal : Neutralize residues with aqueous bases (e.g., NaOH) before disposal .
Advanced Research Questions
Q. How can discrepancies in crystallographic data for this compound derivatives be resolved?
Discrepancies in bond lengths (e.g., C–N = 1.368 Å vs. 1.415 Å in related salts) may arise from tautomerism or counterion effects. To resolve:
Q. What computational methods predict the detonation performance of this compound-based energetic materials?
- CBS-4M theory : Calculates gas-phase enthalpies of formation (ΔfH°(g) = +84.0 kcal/mol for this compound) .
- EXPLO5 : Estimates detonation velocity (D = 7.5 km/s) and pressure (P = 25 GPa) using density and elemental composition .
- DFT simulations : Optimize molecular geometry to correlate stability with nitro group orientation .
Q. How do reaction conditions influence the tautomeric equilibrium of this compound?
The 1H- and 2H-tautomers coexist, with equilibrium shifted by:
Q. What strategies mitigate thermal instability during the synthesis of this compound derivatives?
- Low-temperature nitration : Use fuming HNO₃ in oleum at –20°C to avoid exothermic decomposition .
- Continuous flow reactors : Enhance heat transfer and reduce residence time for nitro intermediates .
- Inert additives : Introduce stabilizers (e.g., urea) to quench free radicals during exothermic steps .
Q. How can contradictory thermal stability data (e.g., DSC vs. TGA) for this compound salts be interpreted?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
